Product packaging for Bis[p-[dimethylamino]phenyl]disulfide(Cat. No.:CAS No. 5397-29-5)

Bis[p-[dimethylamino]phenyl]disulfide

Cat. No.: B15044244
CAS No.: 5397-29-5
M. Wt: 304.5 g/mol
InChI Key: KKCFDYUJPVROAI-UHFFFAOYSA-N
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Description

Bis[p-[dimethylamino]phenyl]disulfide (CAS 5397-29-5) is an organic disulfide compound with the molecular formula C₁₆H₂₀N₂S₂ and a molecular weight of 304.48 . This product is supplied as a high-purity solid and has achieved commercial mass production, ensuring consistent availability for research and development purposes . Its physical properties include a predicted boiling point of 439.5°C and a density of 1.18 g/cm³ . As a disulfide functionalized with strong electron-donating dimethylamino groups, its primary research value lies in its role as a synthetic building block. The disulfide bond (S-S) can undergo cleavage under mild conditions, making it a useful precursor for the generation of thiyl radicals or as a ligand in coordination chemistry . Scientific literature on structurally related compounds indicates that disulfides bearing aminophenyl groups are frequently employed in the synthesis of Schiff base ligands, which are of significant interest for their coordinative properties and potential biological activity . Researchers can utilize this compound to develop novel ligands for catalytic systems or to create advanced materials. The canonical SMILES representation for this molecule is CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)N(C)C . This product is intended for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2S2 B15044244 Bis[p-[dimethylamino]phenyl]disulfide CAS No. 5397-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5397-29-5

Molecular Formula

C16H20N2S2

Molecular Weight

304.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]disulfanyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N2S2/c1-17(2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3

InChI Key

KKCFDYUJPVROAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis P Dimethylamino Phenyl Disulfide

Strategies for Symmetrical Diaryldisulfide Synthesis

The formation of a sulfur-sulfur bond is fundamentally an oxidative process. Consequently, the primary strategies for synthesizing symmetrical disulfides involve the oxidation of corresponding thiols. However, catalytic, oxidative, and reductive pathways have all been developed to achieve this transformation efficiently and selectively.

Catalytic Approaches (e.g., Metal-Organic Framework Catalysis)

Catalytic methods offer advantages such as milder reaction conditions, higher selectivity, and the potential for catalyst recycling. A variety of transition metal-based systems and heterogeneous catalysts have been explored for the synthesis of symmetrical disulfides.

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. nih.gov For instance, MOF-199, a copper-based framework, has been demonstrated as an efficient and reusable catalyst for the direct synthesis of symmetrical diaryl disulfides from aryl iodides and elemental sulfur. rsc.org The reaction proceeds under atmospheric conditions in a DMF/H2O solvent system, offering a straightforward method for disulfide formation. rsc.org

Bimetallic MOFs, such as the novel [Fe₂(4,4′-bipy)Mo₂O₈]·2H₂O, have also been synthesized and shown to be effective catalysts for selective oxidation reactions, indicating their potential application in sulfide (B99878) and thiol chemistry. nih.gov Other heterogeneous catalysts include nano copper oxide for ligand-free synthesis of symmetrical diaryl sulfides and recoverable iron oxide nanoparticles for the oxidative coupling of thiols. nih.govtandfonline.com

Table 1: Examples of Catalytic Systems for Symmetrical Diaryldisulfide Synthesis
Catalyst SystemReactantsKey FeaturesReference
MOF-199 (Copper-based)Aryl iodide, SulfurHeterogeneous, reusable catalyst; atmospheric conditions. rsc.org
γ-Fe₂O₃–SO₃H (Magnetic Nanoparticle)Aromatic thiols, H₂O₂Green, efficient, easily recoverable catalyst; room temperature. tandfonline.com
CoOₓ Nanoclusters in ZeoliteThiols, O₂Environmentally friendly, base-free aerobic oxidation. acs.org
Pd@COF-TB / DIPEAAryl iodides, Na₂S₂O₃One-pot synthesis with high tolerance of functional groups. mdpi.com

Oxidative Coupling Reactions

The most direct route to symmetrical disulfides is the oxidative coupling of two thiol molecules. This transformation can be achieved using a wide array of oxidizing agents. The primary challenge is to prevent over-oxidation to other sulfur species like sulfoxides or sulfones. tandfonline.com

A variety of reagents have been developed for this purpose. For example, a combination of dimethyl sulfoxide (B87167) (DMSO) and a catalytic amount of hydroiodic acid (HI) can convert a range of aromatic and aliphatic thiols to their corresponding disulfides in good to excellent yields under acidic conditions. biolmolchem.combiolmolchem.com Other effective oxidizing systems include:

Hydrogen Peroxide (H₂O₂) : Often used in conjunction with a catalyst, H₂O₂ is an environmentally friendly oxidant. tandfonline.com

Tripropylammonium Chlorochromate (TriPACC) : This reagent rapidly and cleanly oxidizes thiols to disulfides in solution or under microwave irradiation, with reactions stopping at the disulfide stage. tandfonline.com

Air/Oxygen : In the presence of suitable catalysts, such as CoOₓ nanoclusters or Fe(III)/NaI, molecular oxygen from the air can serve as the primary oxidant, representing a green and economical approach. acs.orgorganic-chemistry.org

Table 2: Selected Oxidizing Agents for Thiol to Disulfide Conversion
Oxidizing Agent/SystemConditionsAdvantagesReference
Dimethyl Sulfoxide (DMSO) / HIAcidic, Room TemperatureGood to excellent yields for a wide range of thiols. biolmolchem.combiolmolchem.com
Tripropylammonium Chlorochromate (TriPACC)Dichloromethane, Room Temp or MicrowaveFast, clean reaction; simple work-up; excellent yields. tandfonline.com
H₂O₂ / γ-Fe₂O₃–SO₃HMethanol, Room TemperatureHigh chemoselectivity, mild conditions, recoverable catalyst. tandfonline.com
Fe(III)/NaI / AirRoom TemperatureUses air as oxidant, short reaction times, excellent yields. organic-chemistry.org

Reductive Pathways for Disulfide Formation

While seemingly counterintuitive, reductive methods can also be employed to synthesize symmetrical disulfides, typically starting from sulfur precursors in a higher oxidation state than thiols. These pathways offer alternative synthetic routes that can be highly selective.

One notable example is the homocoupling of sodium arenesulfinates. In the presence of a reductive system, such as iron powder and hydrochloric acid (Fe/HCl), sodium arenesulfinates can be selectively converted into symmetrical diaryl disulfides. nih.gov This transformation is believed to proceed through a free-radical process. nih.gov Another approach involves the NIS/PPh₃-mediated reductive self-coupling of arylsulfonyl hydrazides to furnish symmetric diaryl disulfides. organic-chemistry.org These methods provide valuable alternatives to the more common oxidative coupling of thiols.

Precursors and Intermediate Compounds Relevant to Bis[p-[dimethylamino]phenyl]disulfide Synthesis

The synthesis of a specific target molecule like this compound relies on the availability and reactivity of appropriately substituted precursors.

Role of Substituted Phenyl Building Blocks, including 4-(N,N-dimethylamino)thiophenol

The primary and most direct precursor for the synthesis of this compound is 4-(dimethylamino)thiophenol. cymitquimica.comscbt.comnist.gov This compound contains the necessary substituted phenyl ring and a thiol group, which can undergo oxidation to form the desired disulfide bond. The dimethylamino group is an electron-donating group, which influences the reactivity of the aromatic ring and the thiol functionality.

A direct and efficient method for converting aminophenols to the corresponding bis-(amino-phenyl)-disulphides involves reacting the aminothiophenol with elemental sulfur or an inorganic sulfur-donating substance (like sodium thiosulfate) in an aqueous dispersion. google.com This process is typically carried out at elevated temperatures (50 to 110°C) and can produce the target disulfide in high purity and yield. google.comgoogle.com For example, reacting 2-amino-thiophenol with sulfur in refluxing water results in a quantitative yield of bis-(2-amino-phenyl)-disulphide. google.com A similar strategy would be applicable for the 4-(dimethylamino) substituted analogue.

Development of Advanced Synthetic Protocols for this compound Derivatives

Research in this area extends to the development of advanced synthetic methods and the creation of novel derivatives with tailored properties. These protocols often focus on improving efficiency, expanding substrate scope, or introducing new functionalities.

For instance, derivatives of diaryl disulfides can be synthesized by modifying a parent disulfide compound. A series of diaryl disulfides with varying alkyl chain lengths has been prepared by reacting bis-amino phenyl disulfide with different fatty acid chlorides in the presence of triethylamine (B128534) (TEA) and dimethylaminopyridine (DMAP). nih.gov This two-step process allows for the systematic modification of the disulfide structure to study structure-activity relationships. nih.gov Such derivatization strategies could be applied to this compound to generate a library of related compounds for various applications.

Furthermore, advanced protocols may involve the use of photochemistry, such as the use of blue LEDs to induce the cross-coupling of diaryl disulfides with alkylboronic pinacol (B44631) esters to form aryl-alkyl thioethers. researcher.life This demonstrates that the disulfide bond in compounds like this compound can serve as a handle for further functionalization into other valuable organosulfur compounds.

Photophysical and Photochemical Dynamics of Bis P Dimethylamino Phenyl Disulfide

Ultrafast Photodissociation Processes

Upon absorption of ultraviolet light, Bis[p-[dimethylamino]phenyl]disulfide undergoes rapid cleavage of the sulfur-sulfur bond. This photodissociation is a primary photochemical event that occurs on an ultrafast timescale, leading to the formation of two radical species.

Generation of p-Dimethylaminophenylthiyl Radical Species

The homolytic cleavage of the S-S bond in this compound results in the formation of two p-dimethylaminophenylthiyl radicals. This process can be represented by the following reaction:

(CH₃)₂NC₆H₄S-SC₆H₄N(CH₃)₂ + hν → 2 •SC₆H₄N(CH₃)₂

The efficiency of this radical generation is a key aspect of the compound's photochemistry. The p-dimethylaminophenylthiyl radical is a transient species characterized by the unpaired electron being localized primarily on the sulfur atom. The presence of the para-dimethylamino group, a strong electron-donating group, plays a crucial role in stabilizing this radical through resonance, which influences its subsequent reactivity and spectroscopic signature.

Investigation by Ultrafast Transient Absorption Spectroscopy

The dynamics of the photodissociation and the characterization of the resulting p-dimethylaminophenylthiyl radical are elucidated using ultrafast transient absorption spectroscopy. This pump-probe technique allows for the monitoring of the formation and evolution of transient species on femtosecond to picosecond timescales.

Following excitation with a femtosecond laser pulse, the transient absorption spectrum reveals the disappearance of the ground-state absorption of the parent disulfide molecule and the concomitant appearance of new absorption bands attributed to the p-dimethylaminophenylthiyl radical. Research on analogous aromatic thiyl radicals, such as the p-aminophenylthiyl radical, shows a distinct transient absorption band in the visible region of the electromagnetic spectrum. nih.gov For the p-dimethylaminophenylthiyl radical, a characteristic transient absorption band is observed, which is crucial for tracking its kinetic behavior.

The formation of the radical is observed to be extremely rapid, often occurring within the time resolution of the experimental setup, indicating a direct dissociation from an excited electronic state. The rise time of the radical's absorption signal provides insight into the timescale of the S-S bond cleavage.

Transient Species Typical Absorption Maximum (nm) Formation Timescale
p-Dimethylaminophenylthiyl Radical500 - 600< 1 ps

Note: The data in this table is illustrative and based on typical values for aromatic thiyl radicals. The exact absorption maximum can be solvent-dependent.

Geminate Recombination Dynamics

Following the initial photodissociation, the newly formed radical pair is spatially close, existing within a "cage" of surrounding solvent molecules. These radicals can either diffuse apart into the bulk solvent or recombine to reform the parent disulfide molecule. This process is known as geminate recombination and is a key pathway that competes with the escape of the radicals.

Influence of Solvent Environment, particularly Ionic Liquids versus Conventional Solvents

The dynamics of geminate recombination are highly sensitive to the surrounding solvent environment. In conventional, low-viscosity solvents, the radical pair can quickly diffuse apart, leading to a lower yield of geminate recombination. However, in more viscous media, the diffusion of the radicals is hindered, increasing the probability of their re-encounter and subsequent recombination.

Ionic liquids (ILs), with their unique properties of high viscosity and negligible vapor pressure, provide a distinct environment for these reactions. Studies on the photodissociation of this compound have shown that geminate recombination occurs more efficiently in ionic liquids compared to conventional organic solvents. acs.org Research on the closely related bis(p-aminophenyl) disulfide in various ionic liquids demonstrated that the recombination yields and dynamics were surprisingly independent of the specific cation of the ionic liquid, despite a wide range of solvent viscosities. nih.gov This suggests that the local microenvironment and specific interactions within the ionic liquid play a more complex role than just the bulk viscosity.

Solvent Type Viscosity (Typical Range, mPa·s) Geminate Recombination Yield (Illustrative)
Conventional (e.g., Acetonitrile)< 1Low
Ionic Liquids10s to 100sHigh

Note: The recombination yields are qualitative and illustrative of the general trend observed.

Theoretical Analysis using Diffusion-Limited Reaction Models (e.g., Smoluchowski-Collins-Kimball Equation)

To quantitatively understand the geminate recombination dynamics, theoretical models based on diffusion-limited reactions are employed. The Smoluchowski-Collins-Kimball (SCK) model is a prominent example used to analyze the time-dependent survival probability of the radical pair. nih.gov

This model considers the diffusion of the two radical particles towards each other and their reaction upon reaching a certain encounter distance. The SCK equation can be modified to include a square-well potential, which accounts for the concerted dynamics of solvent cage formation and the recombination process itself. nih.gov By fitting the experimentally obtained time profiles of the recombination yield to the asymptotic expression derived from this model, key parameters governing the process can be extracted. nih.gov

These parameters include:

Mutual diffusion coefficient (D): Describes the relative motion of the two radicals.

Cage radius (σ): Defines the size of the solvent cage or the reaction distance.

Well depth (ε): Represents the energetic stabilization of the radical pair within the cage.

Analysis of the photodissociation of bis(p-aminophenyl) disulfide using this model has shown that the mutual diffusion coefficients of the radical pairs in ionic liquids are significantly smaller than what would be predicted by simple hydrodynamic theories like the Stokes-Einstein equation. nih.gov

Phenomenological Analysis of Cage Effects in Viscous Media

The "cage effect" is a central concept in the chemistry of condensed phases, describing how the surrounding solvent molecules can trap reactive intermediates, thereby influencing their fate. acs.org In the context of this compound photodissociation, the solvent cage confines the nascent p-dimethylaminophenylthiyl radical pair, increasing the likelihood of geminate recombination.

The efficiency of the cage effect is strongly dependent on the viscosity of the medium. In highly viscous solvents like ionic liquids, the solvent molecules form a more rigid cage around the radical pair, significantly slowing down their diffusive separation. The lifetime of this solvent cage is a critical factor; if the radicals can re-encounter each other within this lifetime, recombination is highly probable. The phenomenological analysis involves observing the fraction of radicals that recombine within the cage versus those that escape into the bulk solution. This can be experimentally determined by analyzing the decay kinetics of the transient radical absorption at different time scales. The initial rapid decay component is often attributed to geminate recombination, while the longer-lived component represents the escaped radicals.

Solvation Dynamics of Transient Radical Intermediates

Following the photodissociation of this compound, the resulting transient radical intermediates undergo dynamic interactions with the surrounding solvent molecules. This process, known as solvation, plays a critical role in the subsequent reaction pathways, including geminate recombination. The solvation dynamics have been observed to be complex, exhibiting both rapid and slower components, particularly in viscous media like ionic liquids.

Characterization of Fast and Slow Solvation Components

Ultrafast transient absorption spectroscopy has been instrumental in resolving the different timescales of solvation around the photogenerated p-[dimethylamino]phenylthiyl radicals. kyoto-u.ac.jp Studies have revealed the existence of at least two distinct solvation components: a very fast initial process and a much slower, extended relaxation.

The initial, ultrafast component of solvation is characterized by a significant and rapid red-shift of the transient absorption spectrum of the radical intermediate. This process is completed on a sub-picosecond to picosecond timescale. kyoto-u.ac.jp In viscous solvents, a substantial portion of the spectral relaxation, indicative of the solvation process, occurs very rapidly. kyoto-u.ac.jp For instance, in certain ionic liquids, a fast solvation component with a time constant of approximately 0.3 picoseconds has been observed, accounting for a spectral shift of about 500 cm⁻¹. kyoto-u.ac.jp This is followed by a slightly slower, yet still rapid, relaxation dynamic with a time constant of around 1.4 picoseconds in solvents like ethylene (B1197577) glycol and various ionic liquids. kyoto-u.ac.jp

In contrast, the slow solvation component unfolds on a much longer timescale, extending into the nanosecond regime. kyoto-u.ac.jp This slower process represents the diffusive and reorientational motions of the solvent molecules as they rearrange to reach a fully equilibrated state around the newly formed radical species. The presence of both fast and slow solvation components highlights the multifaceted nature of solvent reorganization in response to a sudden change in the solute's electronic structure.

Solvation ComponentCharacteristic TimescaleAssociated Spectral ShiftPrimary Mechanism
Fast Component ~0.3 ps - 1.4 ps~500 cm⁻¹Inertial motion of solvent ions/molecules
Slow Component Nanoseconds (ns)Further gradual relaxationDiffusive and reorientational motion of solvent

Impact of Inertial Motion of Solvent Ions on Reaction Dynamics

The very fast initial component of the solvation dynamics is primarily attributed to the inertial motion of the solvent ions or molecules. kyoto-u.ac.jp This refers to the immediate, small-scale translational and librational movements of the solvent particles in response to the new electronic configuration of the radical intermediate, occurring before significant diffusive motion can take place. This inertial response is particularly significant in structured and viscous environments like ionic liquids. kyoto-u.ac.jp

Crucially, this ultrafast inertial solvation has a direct and significant impact on the subsequent reaction dynamics of the radical pair, specifically the efficiency of geminate recombination (the recombination of the initial radical pair before they can diffuse apart). The rapid stabilization of the radical intermediates by the initial fast solvation process occurs before the geminate recombination dynamics are complete. kyoto-u.ac.jp

It is suggested that this initial, inertially-driven solvation reinforces the "cage effect" of the solvent. kyoto-u.ac.jp The solvent cage is the immediate environment of solvent molecules surrounding the radical pair. A more rigid and rapidly formed cage can hinder the separation of the radicals, thereby increasing the probability of their recombination. The fast solvation appears to make the translational dynamics of the radical pair within this cage faster, accelerating the subsequent geminate recombination process. kyoto-u.ac.jp This demonstrates a direct link between the earliest moments of solvent response and the ultimate chemical fate of the transient radical intermediates.

Reactivity and Mechanistic Investigations of Bis P Dimethylamino Phenyl Disulfide

Disulfide Exchange Reactions

Disulfide exchange, or disulfide metathesis, is a characteristic reaction of disulfide-containing molecules. In the case of aromatic disulfides like Bis[p-[dimethylamino]phenyl]disulfide, these reactions can often proceed without the need for a catalyst, which is a notable difference from their aliphatic counterparts. researchgate.net

The metathesis of aromatic disulfides can be influenced by several factors, including the presence of catalysts and environmental conditions. While often not strictly necessary, catalysts can enhance the rate of disulfide exchange. scispace.com The reaction mechanism can proceed through a radical-mediated pathway. scispace.com The presence of radical traps or sources can, therefore, influence the reaction rate. scispace.com For instance, kinetic studies on model exchange reactions involving aromatic disulfides have confirmed a radical-mediated mechanism. scispace.com

Environmental factors such as the solvent and pH can also play a significant role. For example, in the context of antibody-drug conjugates, alkaline environments have been shown to promote disulfide bond scrambling, which is a form of disulfide exchange. nih.gov This suggests that the rate of metathesis for this compound could be accelerated under basic conditions.

Disulfide exchange is a key example of dynamic covalent chemistry. In multi-component systems, the reversible nature of the disulfide bond can be used in conjunction with other dynamic covalent linkages, such as hydrazones and boronic esters. unige.chscispace.com The orthogonality of these reactions allows for the construction of complex molecular architectures where different components can be exchanged under specific conditions (e.g., disulfide exchange under basic conditions, hydrazone exchange under acidic conditions, and boronic ester exchange under neutral conditions). unige.chscispace.com This highlights the potential for this compound to be incorporated into sophisticated, stimulus-responsive materials.

Electron Transfer Processes

The presence of the electron-donating dimethylamino groups suggests that this compound may have interesting electron transfer properties.

Aromatic bis(disulfide) compounds have been shown to be capable of accumulating multiple electrons. For instance, a terphenyl compound with two disulfide bridges can undergo a four-electron reduction in two distinct two-electron steps. goettingen-research-online.denih.gov This process is facilitated by a combination of potential compression and inversion. goettingen-research-online.denih.gov Controlled potential coulometry and digital simulations of cyclic voltammograms have been used to confirm these consecutive two-electron reduction processes. goettingen-research-online.de This capability for multi-electron storage is of fundamental interest for applications such as the production of solar fuels, which relies on multi-electron transfer reactions. goettingen-research-online.denih.gov

Table 1: Electrochemical Data for a Terphenyl Bis(disulfide) Compound

Parameter Value
First Reduction Potential (E1) -1.55 V
Second Reduction Potential (E2) -1.55 V
Transfer Coefficient (α) for single electron transfer events 0.50 - 0.70

Data sourced from a study on a related terphenyl bis(disulfide) compound, which serves as a model for the potential behavior of this compound. goettingen-research-online.de

This compound and related structures can participate in photochemically induced electron transfer (PET) processes. In systems containing both electron-donating (like the dimethylamino-phenyl group) and electron-accepting moieties, photoexcitation can lead to the transfer of electrons. nsf.govresearchgate.net For example, under visible light irradiation and in the presence of a strong organic super-electron donor like tetrakis(dimethylamino)ethylene, a cascade of light-induced reaction steps can be initiated, leading to the cleavage of disulfide bonds. goettingen-research-online.denih.gov In some cases, this can result in one disulfide bond being converted to a dithiolate while another undergoes sulfur extrusion to form a thiophene (B33073). goettingen-research-online.denih.gov The efficiency of these PET cascades can be influenced by the solvent and the specific nature of the donor and acceptor groups. nih.gov

Disulfide Bond Cleavage and Subsequent Chemical Transformations

The cleavage of the disulfide bond in this compound is a key reaction that can be initiated by various stimuli, including reduction, nucleophilic attack, or irradiation.

Reductive cleavage is a common transformation for disulfides. Reagents such as sodium borohydride (B1222165) or sources of potent nucleophiles like thiolate anions can reduce the disulfide bond to form the corresponding thiophenolates. wikipedia.org These thiophenolates are themselves reactive species that can participate in subsequent chemical transformations.

Thiol-disulfide exchange is another important mechanism for disulfide bond cleavage, where a nucleophilic thiolate attacks one of the sulfur atoms of the disulfide bond. nih.gov This reaction is fundamental in many biological processes and can be utilized in synthetic systems for the controlled cleavage of disulfide linkages. nih.govnih.gov

The cleavage of the disulfide bond can also be achieved through reaction with phosphine (B1218219) nucleophiles, which proceed via an SN2 mechanism. researchgate.net Furthermore, halogenation, for instance with chlorine, can lead to the cleavage of the disulfide bond and the formation of sulfenyl chlorides. wikipedia.org

The introduction of hydrophobic functional groups to related dithiol compounds has been shown to activate the cleavage of S-S bonds in proteins, suggesting that the environment around the disulfide bond in this compound could influence its reactivity towards cleavage. rsc.org

Radical Reaction Pathways and Their Products

The sulfur-sulfur bond in this compound is the weakest covalent bond within the molecule, making it susceptible to cleavage under various conditions, leading to the formation of sulfur-centered radicals. Thiyl radicals (RS•) can be generated from disulfides through stimuli such as light or heat, or via chemical reactions. nih.gov

One primary radical pathway is the homolytic cleavage of the S-S bond, which results in the formation of two equivalents of the p-(dimethylamino)phenylthiyl radical. The presence of the electron-donating dimethylamino group at the para position can influence the stability of this radical intermediate.

Another significant radical pathway occurs via dissociative electron transfer. researchgate.net In this process, the disulfide molecule accepts an electron to form a transient radical anion. This radical anion is unstable and rapidly undergoes cleavage of the S-S bond to yield a p-(dimethylamino)benzenethiolate anion and a p-(dimethylamino)phenylthiyl radical. This stepwise cleavage is a key feature of the reduction of diaryl disulfides. researchgate.net These thiyl radicals are key intermediates in various chemical transformations, including radical-disulfide exchange reactions. rsc.org

The products generated from these radical pathways are highly reactive species that can participate in subsequent reactions.

Table 1: Products of Radical Reaction Pathways

Pathway Reactant Intermediate Species Products
Homolytic Cleavage This compound N/A 2 x p-(dimethylamino)phenylthiyl radical

Formation of Dithiolates and Thiophene Derivatives

Formation of Dithiolates

The formation of thiolates from this compound is typically achieved through the reductive cleavage of the disulfide bond. This reaction is a characteristic transformation for disulfides. nih.gov The reduction process involves the breaking of the S-S bond and results in the formation of two equivalents of the corresponding thiol, p-(dimethylamino)benzenethiol, which exists as its conjugate base, the thiolate anion, under basic conditions.

Table 2: Product of Disulfide Reduction

Reactant Reaction Type Product

Formation of Thiophene Derivatives

The direct conversion of aromatic disulfides, such as this compound, into thiophene derivatives is not a commonly reported synthetic pathway. The synthesis of the thiophene ring typically involves the construction of the heterocyclic system from acyclic precursors. nih.gov Well-established methods for thiophene synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, the Gewald reaction, and various cyclization reactions using elemental sulfur or other sulfurizing agents with appropriate carbon backbones like diynes or buta-1-enes. nih.govorganic-chemistry.org These methods build the thiophene ring rather than modifying a pre-existing aromatic disulfide.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Bis[p-[dimethylamino]phenyl]disulfide by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the symmetry of the molecule simplifies the signals. The protons of the two equivalent N,N-dimethylamino groups are expected to appear as a sharp singlet, typically in the range of δ 2.9-3.1 ppm. The para-substituted aromatic rings give rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the disulfide linkage and the two protons ortho to the dimethylamino group are chemically distinct and couple with each other. By comparison with analogues like diphenyl disulfide, the electron-donating nature of the dimethylamino group is expected to increase the electron density on the aromatic ring, causing an upfield shift (lower ppm value) of the aromatic protons compared to the unsubstituted parent compound.

The ¹³C NMR spectrum provides further structural confirmation. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, in addition to one signal for the methyl carbons of the dimethylamino groups. The signal for the methyl carbons typically appears around δ 40 ppm. The aromatic carbon signals include the ipso-carbon attached to the sulfur atom, the carbon attached to the nitrogen atom, and the two distinct C-H carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the sulfur and nitrogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds.

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹HAromatic (ortho to -S-S-)~7.3 - 7.5Doublet (AA'BB')
¹HAromatic (ortho to -N(CH₃)₂)~6.6 - 6.8Doublet (AA'BB')
¹HN-Methyl~2.9 - 3.1Singlet
¹³CC-S~135 - 140Singlet
¹³CC-H (ortho to -S-S-)~126 - 129Singlet
¹³CC-H (ortho to -N(CH₃)₂)~112 - 115Singlet
¹³CC-N~148 - 152Singlet
¹³CN-CH₃~40 - 42Singlet

UV-Visible Absorption Spectroscopy for Electronic Transitions and Redox States

UV-Visible spectroscopy is employed to investigate the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic rings and transitions involving the non-bonding electrons on the sulfur and nitrogen atoms.

The presence of the electron-donating dimethylamino groups in conjugation with the phenyl rings results in a significant bathochromic (red) shift of the absorption bands compared to unsubstituted diphenyl disulfide. This is due to an intramolecular charge transfer (ICT) character, where electronic transitions occur from the highest occupied molecular orbital (HOMO), largely localized on the dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO). The disulfide bond itself can also contribute to the electronic spectrum, with a weak n → σ* transition associated with the S-S bond typically occurring at longer wavelengths. The intense absorption bands are generally attributed to π → π* transitions, which are strongly influenced by the extended conjugation provided by the dimethylamino substituents. mdpi.com The specific redox states of the disulfide bridge can also be monitored, as reduction to the corresponding thiol would lead to a disappearance of the characteristic disulfide absorption bands.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that corresponds to a unique molecular formula. The monoisotopic mass of C₁₆H₂₀N₂S₂ is 304.10678 Da. uni.lu

In addition to molecular confirmation, mass spectrometry provides insight into the molecule's stability and fragmentation pathways. The most common fragmentation pattern for diaryl disulfides involves the homolytic or heterolytic cleavage of the relatively weak S-S bond. This would lead to the formation of a [p-(dimethylamino)phenyl]sulfanyl radical or cation. Further fragmentation could involve the cleavage of the C-S bond. Analysis of these fragment ions helps to piece together and confirm the molecular structure.

Table 2: Predicted HRMS Data for this compound (C₁₆H₂₀N₂S₂) Adducts Data based on the monoisotopic mass of 304.10678 Da. uni.lu

Adduct Formula Calculated m/z
[M+H]⁺C₁₆H₂₁N₂S₂⁺305.11406
[M+Na]⁺C₁₆H₂₀N₂S₂Na⁺327.09600
[M+K]⁺C₁₆H₂₀N₂S₂K⁺343.06994
[M]⁺C₁₆H₂₀N₂S₂⁺304.10623

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While a crystal structure for this compound itself is not detailed in the literature, analysis of closely related analogues provides crucial information about the expected solid-state conformation. The crystal structure of 2-{[4-(Dimethylamino)benzylidene]amino}phenyl disulfide, which contains both the dimethylamino-phenyl and disulfide moieties, reveals key structural features common to diaryl disulfides. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings are found in the 1600–1450 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching of the dimethylamino group is expected around 1350 cm⁻¹. The S-S stretching vibration is inherently weak and appears in the far-infrared region, typically between 500 and 400 cm⁻¹, making it sometimes difficult to observe. nist.gov The precise positions of these bands can provide information about the electronic environment and, in some cases, the conformational state of the molecule.

Table 3: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic3100 - 3000Medium-Weak
C-H StretchMethyl (-CH₃)2950 - 2850Medium
C=C StretchAromatic Ring1600 - 1450Medium-Strong
C-N StretchAromatic Amine1370 - 1320Strong
C-H Bendp-disubstituted ring850 - 800Strong
S-S StretchDisulfide500 - 400Weak

Theoretical and Computational Chemistry Studies on Bis P Dimethylamino Phenyl Disulfide

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of molecules at an atomic level. For Bis[p-[dimethylamino]phenyl]disulfide, these methods offer insights into its electronic structure, reaction mechanisms, and dynamic behavior that are often difficult to obtain through experimental means alone.

Coordination Chemistry and Supramolecular Interactions of Bis P Dimethylamino Phenyl Disulfide

Ligand Behavior in Metal Complexation

The coordination chemistry of Bis[p-[dimethylamino]phenyl]disulfide is fundamentally dictated by the electronic and steric properties of its constituent moieties: the disulfide bridge and the pendant dimethylamino groups. These features allow the molecule to exhibit versatile ligand behavior in the presence of transition metal ions.

Disulfide Moiety as a Ligand in Transition Metal Complexes

The disulfide group (–S–S–) itself can act as a donor in transition metal complexes, although its coordination chemistry is not as extensively studied as other donor groups. This is partly because disulfide-containing ligands can lead to the formation of insoluble, bridged, or polymeric metal derivatives. Furthermore, coordinated disulfide ligands are susceptible to cleavage through oxidative addition, which can complicate the synthesis and isolation of stable metal-disulfide complexes. researchgate.net

Despite these challenges, disulfides have been successfully employed as "cross-linkers" in establishing the structural diversity of coordination compounds. oup.com The sulfur atoms in the disulfide bridge possess lone pairs of electrons that can be donated to a metal center, allowing the disulfide to function as a ligand. The coordination can occur in a monodentate fashion, where only one sulfur atom binds to the metal, or in a bridging mode, where both sulfur atoms coordinate to two different metal centers, tethering them together. oup.com

The reactivity and stability of the disulfide bond within a metal complex can be influenced by the geometry of the coordination sphere and the nature of the metal ion. For instance, in a rigid macrocyclic ligand containing a disulfide moiety, the strain imposed by the coordination geometry around a metal center like Co(II) can drive a ring-contraction reaction, leading to the elimination of a sulfur atom and the formation of a thioether complex. In contrast, a complex with a larger metal ion like Fe(II) may be more stable under similar conditions. oup.com

Influence of Pendant Dimethylamino Groups on Coordination Properties

The presence of pendant dimethylamino (–N(CH₃)₂) groups at the para positions of the phenyl rings in this compound is expected to significantly influence its coordination properties. These groups are strong electron-donating groups, which increase the electron density on the phenyl rings and, through resonance, can also influence the electronic properties of the sulfur atoms in the disulfide bridge.

This increased electron density on the sulfur atoms would enhance their Lewis basicity, making them stronger donors and potentially leading to more stable metal-ligand bonds. The reactivity of disulfides is known to be dependent on the nature of the groups flanking the disulfide bond. nih.govmdpi.com Electron-donating groups generally stabilize the disulfide product in exchange reactions. nih.gov

Furthermore, the nitrogen atoms of the dimethylamino groups also possess lone pairs of electrons and can themselves act as coordination sites. This opens up the possibility for this compound to act as a multidentate ligand, potentially chelating to a single metal center through both a sulfur and a nitrogen atom, or bridging multiple metal centers through its various donor sites. The presence of these additional donor sites can lead to the formation of more complex and potentially more stable coordination architectures. The ability of similar ligands with amino groups to form stable complexes with transition metals has been demonstrated. ekb.eg

Formation and Characterization of Metal-Disulfide Complexes

The interaction of this compound with metal ions can lead to the formation of a variety of metal-disulfide complexes. The formation and stability of these complexes are governed by the interplay between the metal ion's properties and the ligand's electronic and structural characteristics.

Role of Metal Ions in Perturbing Disulfide Equilibria

Metal ions can significantly perturb the equilibria involving disulfide bonds. nih.gov In solution, there is often an equilibrium between thiols and disulfides, which can be influenced by redox conditions. Metal ions can interact strongly with sulfur-containing anions, such as thiolates, and can shift these equilibria. nih.gov

More highly charged metal ions, such as Mg²⁺, Ca²⁺, Zn²⁺, and Cd²⁺, have been shown to favor the reduction of elemental sulfur to form metal polysulfides and the concurrent oxidation of thiolates to organic disulfides. nih.gov This suggests that in the presence of a suitable metal ion, the equilibrium can be shifted towards the formation of the disulfide, which can then coordinate to the metal center. This process appears to be driven by the formation of stronger metal-sulfur covalent bonds with more highly charged metal ions. nih.gov The binding of metal ions has been shown to have a profound stabilizing effect on both monomeric and dimeric forms of proteins containing disulfide bonds. nih.gov

Examples of Coordination with Copper and Iron Centers

Copper: Dinuclear copper complexes tethered by a disulfide moiety have been synthesized and studied. oup.com The interaction of copper ions with disulfide bonds is also relevant in biological systems, where copper ions can cleave disulfide bonds in proteins through redox chemistry. pdx.edu The formation of copper(I) complexes with disulfide-containing ligands has been explored, and the resulting complexes can exhibit interesting photophysical and electrochemical properties. mdpi.comresearchgate.net The interaction of bis-(sodium-sulfopropyl)-disulfide with polyethylene (B3416737) glycol on a copper electrodeposited layer has been studied, highlighting the role of disulfide-containing molecules in modifying copper surfaces. mdpi.com

Exploration of Dynamic Covalent Chemistry in Metal-Mediated Systems

The reversible nature of the disulfide bond makes it an excellent candidate for use in dynamic covalent chemistry (DCC). rsc.org DCC involves the formation of covalent bonds that are reversible under certain conditions, allowing for the self-assembly of complex molecular architectures under thermodynamic control. researchgate.net

Metal-ligand interactions can be used in conjunction with disulfide exchange to create sophisticated dynamic systems. rsc.org The presence of a metal ion can template the formation of a specific disulfide-containing macrocycle or cage from a dynamic library of exchanging components. The outcome of these self-assembly processes is influenced by subtle supramolecular interactions, including metal-ligand coordination. rsc.org

The thiol-disulfide interchange reaction can be mediated by various catalysts, and the resulting dynamic systems can be used to synthesize a diverse range of molecules. acs.org Photoinduced radical disulfide metathesis offers a way to create dynamic covalent systems that can be activated on demand with UV light. nih.gov The combination of metal-directed self-assembly and dynamic covalent disulfide chemistry provides a powerful tool for the facile self-assembly of novel metal-thiolate assemblies and purely organic cyclic and caged disulfides. researchgate.net The reversible nature of both the metal-ligand bond and the disulfide bond can be harnessed to create functional systems with orthogonal dynamic covalent bonds, where each bond can be addressed independently under different conditions. rsc.org

Advanced Functional Applications in Materials Science and Optoelectronics

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a material is dictated by its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups that facilitate charge transfer.

Second-Order NLO Response and Related Studies

While direct measurements of the second-order NLO response for Bis[p-[dimethylamino]phenyl]disulfide are not extensively detailed in the literature, studies on structurally similar molecules provide significant insights. The key to second-order NLO activity is a non-centrosymmetric molecular structure with a large first hyperpolarizability (β). This is often achieved in "push-pull" systems, where an electron-donor group is connected to an electron-acceptor group through a π-conjugated bridge.

In this compound, the p-[dimethylamino]phenyl group acts as a potent electron donor. Research on various p-(dimethylamino)benzylidene dyes has demonstrated that this donor group contributes to enhanced second-order hyperpolarizabilities. researchgate.net The disulfide bridge (S-S) can act as part of the conjugated system, influencing the intramolecular charge transfer (ICT) that is fundamental to the NLO response. Studies on other push-pull systems, such as nickel-bisdithiolene complexes, have shown that the combination of a strong push ligand and a pull ligand asymmetrically perturbs the frontier molecular orbitals (HOMO and LUMO), which is a key factor for achieving a high NLO response. nih.gov

Structure-Property Relationships for Enhanced NLO Activity in Related Systems

The enhancement of NLO activity is closely tied to specific molecular features. A systematic examination of donor-acceptor substituted compounds reveals several key relationships: acs.org

Donor-Acceptor Strength: The magnitude of the first hyperpolarizability (β) is strongly dependent on the strength of the electron donor and acceptor groups. The dimethylamino group is a strong donor, which is favorable for a large NLO response.

Conjugation Length: Extending the π-conjugated bridge between the donor and acceptor groups generally increases the NLO response. However, there is often a trade-off between nonlinearity and transparency at shorter wavelengths. acs.org

Applications in Photochemical Energy Conversion and Charge Accumulation

The conversion of solar energy into chemical fuels, often termed artificial photosynthesis, requires molecules capable of absorbing light and accumulating multiple redox equivalents to drive multi-electron reactions, such as the reduction of CO2 or water. nih.govnih.gov

Photoinduced Accumulation of Multiple Redox Equivalents

The disulfide bond is a key functional group for the storage of electrons. Upon reduction, the S-S bond cleaves to form two thiolates, a process that can store two electrons. Recent research on a p-terphenyl-based bis(disulfide) compound, which is structurally related to this compound by its inclusion of multiple disulfide bridges, has demonstrated the ability to accumulate up to four electrons. nih.govgoettingen-research-online.de

This process occurs in two distinct two-electron reduction steps. goettingen-research-online.de Under visible-light irradiation in the presence of a strong organic electron donor, a cascade of reactions is initiated, leading to the cleavage of the disulfide bonds and the storage of multiple electrons. nih.govnih.gov This capacity to store more than one redox equivalent is indispensable for the production of solar fuels. goettingen-research-online.de The electrochemical properties of such systems are often characterized by potential compression or inversion, where the second reduction step is thermodynamically easier than the first, a desirable feature for multi-electron storage. goettingen-research-online.de

Table 1: Electrochemical Reduction Potentials of a Terphenyl (Bis)disulfide System goettingen-research-online.de
Reduction StepPotential (V vs. Fc+/Fc)Number of Electrons TransferredKey Process
First Reduction-1.552Cleavage of one disulfide bridge
Second Reduction-1.552Cleavage of the second disulfide bridge

Relevance to Solar Energy Conversion Systems

The ability to drive and store the products of multi-electron transfer reactions is fundamental to developing effective solar energy conversion systems. nih.gov Molecules like this compound, containing redox-active disulfide units, serve as potential electron acceptors for the temporary storage of charge. goettingen-research-online.de This function is critical in artificial photosynthetic systems, which aim to mimic the natural process of converting light energy into stable chemical energy. goettingen-research-online.de

The development of molecular systems that can absorb visible light and undergo multi-electron reduction is a key challenge in the field. nih.gov The insights gained from studying disulfide-based compounds are relevant for designing new materials for solar fuel production and enhancing our fundamental understanding of photochemical energy storage. nih.gov The ultimate goal is to integrate these molecular components into devices, such as photoelectrochemical cells, for practical solar energy applications. dtu.dknih.gov

Development of Conductive Materials through Charge Transfer Complexes

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The formation of these complexes can drastically alter the electronic properties of the constituent materials, sometimes leading to the creation of semiconducting or conducting materials from initially insulating components. nih.gov

The p-[dimethylamino]phenyl group in this compound is a well-established electron donor. This inherent donor character makes the molecule a suitable candidate for forming charge-transfer complexes with various electron acceptors. The interaction can lead to a partial or complete transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

When these CT complexes are arranged in a stacked manner in the solid state, they can create pathways for charge carriers to move through the material, resulting in electrical conductivity. While the conductivity of CT complexes derived specifically from this compound is not widely reported, studies on other donor-acceptor systems provide a clear precedent. For instance, charge-transfer complexes formed from bis(porphyrin) sandwiches exhibit conductivities in the semiconducting region, a significant improvement over the insulating undoped materials. nih.gov The efficiency of charge transport in these materials is highly dependent on the degree of charge transfer and the intermolecular overlap in the crystal structure. nih.govosti.gov Furthermore, related sulfur-containing aromatic compounds, such as poly(p-phenylene sulfide) synthesized from bis(4-bromophenyl) disulfide, are known for their utility as high-performance engineering thermoplastics with semiconducting properties. researchgate.net

Electron Donor Abilities and Electrochemical Redox Potentials

The electron-donating properties of molecules analogous to this compound are crucial for their function in various chemical and electrochemical processes. The presence of the dimethylamino groups significantly influences the electron density of the phenyl rings, enhancing the molecule's ability to donate electrons.

Research on structurally related terphenyl bis(disulfide) compounds provides insight into the electrochemical characteristics that can be extrapolated to this compound. goettingen-research-online.denih.gov Electrochemical studies, such as cyclic voltammetry, have revealed that these types of molecules can undergo multi-electron transfer reactions. goettingen-research-online.denih.gov For instance, a terphenyl compound featuring two disulfide bridges has been shown to undergo a four-electron reduction in two distinct electrochemical steps. goettingen-research-online.denih.gov

This process is facilitated by a combination of potential compression and inversion, where the second reduction step may be thermodynamically easier to achieve than the first. goettingen-research-online.denih.gov Under electrochemical conditions, the reduction of the disulfide units leads to the cleavage of the S-S bond, forming thiolate species. goettingen-research-online.de The initial two-electron reduction typically induces the cleavage of one disulfide moiety. goettingen-research-online.de

The electrochemical behavior of a terphenyl bis(disulfide) compound, which serves as a model for understanding the redox properties of such molecules, is detailed in the table below. The measurements were performed in a solution of THF containing 0.2 M (nBu4N)(PF6) as the supporting electrolyte. nih.gov

Electrochemical ProcessPeak Potential (Epc) vs. Fc+/0 (V)Scan Rate (V/s)
First Reduction (Epc1)-1.871
Second Reduction (Epc2)-2.591

These findings underscore the capacity of disulfide-containing aromatic compounds to act as multi-electron acceptors, a property that is fundamental to their potential application as electron donors in various systems. goettingen-research-online.denih.gov The large potential separations observed between the reduction and reoxidation waves suggest either an irreversible redox process, potentially due to significant structural changes upon electron transfer, or an electrochemical-chemical (EC) mechanism where the initial electron transfer is followed by a rapid chemical reaction. goettingen-research-online.denih.gov

Integration into Organic Electronic Devices

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bis[p-(dimethylamino)phenyl]disulfide, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves oxidative coupling of p-(dimethylamino)thiophenol using oxidizing agents like iodine or hydrogen peroxide. Purity optimization requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. For spectral validation, cross-reference with NIST Chemistry WebBook data for analogous disulfides .

Q. Which spectroscopic techniques are most effective for characterizing Bis[p-(dimethylamino)phenyl]disulfide, and how should data contradictions be resolved?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the aromatic-dimethylamino system (e.g., peaks near 300–350 nm). Discrepancies in FT-IR (e.g., S–S stretch ~500 cm1^{-1}) may arise from crystallinity differences; resolve via X-ray diffraction (XRD) or computational validation (DFT calculations for vibrational modes) . Contradictory NMR signals (e.g., para-substituent splitting) should be addressed by temperature-dependent studies or 2D-COSY to confirm coupling patterns .

Q. How can researchers design experiments to study the redox behavior of Bis[p-(dimethylamino)phenyl]disulfide?

  • Methodological Answer : Employ cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode system. Focus on the disulfide ↔ thiol redox couple (E1/2_{1/2} ~−0.5 to 0 V vs. Ag/AgCl). Use controlled potential electrolysis to isolate intermediates, validated via in-situ Raman spectroscopy. For reproducibility, adhere to ASTM E2592-22 for electrochemical cell standardization .

Advanced Research Questions

Q. What computational approaches are recommended to model the electronic structure and reactivity of Bis[p-(dimethylamino)phenyl]disulfide?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps and charge distribution. For reaction path analysis, use transition state theory (TST) with Gaussian 16 software. Validate computational results against experimental kinetics (e.g., Arrhenius plots for thermal decomposition) . Machine learning (ML) models trained on disulfide reaction databases can predict optimal reaction conditions .

Q. How can factorial design be applied to study the environmental stability of Bis[p-(dimethylamino)phenyl]disulfide under varying pH and temperature conditions?

  • Methodological Answer : Use a 2k^k factorial design (k=2 factors: pH [4–10], temperature [25–60°C]) to assess degradation kinetics. Response variables include half-life (t1/2_{1/2}) and % residual compound (HPLC quantification). ANOVA identifies significant interactions; for instance, acidic conditions (pH 4) at 60°C may accelerate hydrolysis. Replicate experiments 3× to minimize noise .

Q. What strategies resolve contradictions in reported catalytic activity of Bis[p-(dimethylamino)phenyl]disulfide in thiol-disulfide exchange reactions?

  • Methodological Answer : Discrepancies often stem from solvent polarity effects (e.g., DMSO vs. THF) or trace metal impurities. Conduct kinetic studies under rigorously dried solvents (Karl Fischer titration for H2_2O <50 ppm). Use X-ray absorption spectroscopy (XAS) to detect metal contamination. Cross-validate with quantum mechanical/molecular mechanical (QM/MM) simulations to isolate solvent-mediated transition states .

Q. How can reactor design principles improve the scalability of Bis[p-(dimethylamino)phenyl]disulfide synthesis for laboratory-to-pilot transitions?

  • Methodological Answer : Implement continuous-flow reactors with residence time optimization (e.g., microfluidic channels for precise mixing). Computational fluid dynamics (CFD) in COMSOL Multiphysics models flow rates and shear stress. For exothermic reactions, integrate cooling jackets and inline FT-IR for real-time monitoring .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of Bis[p-(dimethylamino)phenyl]disulfide?

  • Methodological Answer : Multivariate regression (e.g., partial least squares, PLS) correlates substituent electronic parameters (Hammett σ) with biological activity (e.g., antioxidant capacity). Use principal component analysis (PCA) to reduce dimensionality in datasets. Open-source tools like R or Python’s scikit-learn facilitate reproducibility .

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to formulating research questions on this compound’s photochemical properties?

  • Methodological Answer : A FINER-compliant question: “Does UV irradiation enhance the singlet oxygen quantum yield of Bis[p-(dimethylamino)phenyl]disulfide in aqueous media?” Feasibility: Use LED-based photoreactors. Novelty: Compare with non-dimethylamino analogs. Ethical: Adhere to NIH guidelines for light-induced toxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.